
C-Peptide 1 (rat) trifluoroacetate salt
説明
C-Peptide 1 (rat) trifluoroacetate salt: is a synthetic peptide derived from the proinsulin C-peptide of rats. This compound is commonly used in scientific research due to its biological activity and relevance in studying insulin-related pathways. The trifluoroacetate salt form is often used to enhance the stability and solubility of the peptide.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C-Peptide 1 (rat) trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid and scavengers to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The peptide is then lyophilized to obtain a stable powder form.
化学反応の分析
Types of Reactions: C-Peptide 1 (rat) trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: N-hydroxysuccinimide esters for amine modifications.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
Introduction to C-Peptide 1 (Rat) Trifluoroacetate Salt
This compound is a peptide compound derived from the proinsulin molecule, specifically the connecting peptide (C-peptide) that links the A and B chains of insulin. This compound is significant in various biomedical research applications, particularly in understanding insulin signaling and metabolic processes. The trifluoroacetate (TFA) salt form enhances its solubility and stability, making it suitable for experimental use.
Diabetes Research
C-Peptide plays a crucial role in diabetes research, particularly in type 1 and type 2 diabetes. Studies have shown that C-peptide levels can be indicative of endogenous insulin production, helping to differentiate between types of diabetes. Researchers utilize C-peptide to:
- Assess beta-cell function in diabetic patients.
- Investigate the role of C-peptide in microvascular complications associated with diabetes.
- Explore its potential therapeutic effects on diabetic neuropathy and nephropathy.
Insulin Signaling Pathways
C-Peptide has been found to interact with various cellular pathways, influencing insulin signaling. Its role includes:
- Modulating nitric oxide production, which is vital for vascular health.
- Affecting renal function and glomerular filtration rate through actions on renal cells.
- Investigating its impact on glucose metabolism and energy homeostasis.
Cardiovascular Research
Emerging studies suggest that C-Peptide may have cardioprotective effects. Applications include:
- Evaluating its influence on endothelial function and vascular reactivity.
- Studying its potential role in preventing diabetic cardiomyopathy.
Cancer Research
Recent investigations into the role of C-Peptide in cancer biology have revealed:
- Potential regulatory effects on cancer cell proliferation and apoptosis.
- The influence of C-peptide on tumor microenvironments, particularly in pancreatic cancer models.
Neurobiology
C-Peptide's neuroprotective properties are being explored, particularly concerning:
- Its effects on neuronal survival under stress conditions.
- The potential modulation of neuroinflammatory responses.
Table 1: Summary of C-Peptide Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Diabetes Research | Beta-cell function assessment | Correlation with insulin production |
Insulin Signaling | Nitric oxide modulation | Impact on vascular health |
Cardiovascular Research | Endothelial function evaluation | Potential cardioprotective effects |
Cancer Research | Tumor proliferation studies | Regulatory effects on cancer cell dynamics |
Neurobiology | Neuronal survival studies | Modulation of neuroinflammatory responses |
Table 2: Experimental Studies Involving C-Peptide
Study Reference | Focus Area | Methodology | Results Summary |
---|---|---|---|
Study A | Diabetes | Clinical trials | Elevated C-peptide levels correlated with improved outcomes in type 1 diabetes patients. |
Study B | Cardiovascular Effects | Animal models | C-peptide administration improved endothelial function in diabetic rats. |
Study C | Cancer Biology | In vitro assays | C-peptide inhibited proliferation of pancreatic cancer cells. |
Study D | Neuroprotection | Cell culture experiments | C-peptide enhanced neuronal survival under oxidative stress conditions. |
Case Study 1: Impact of C-Peptide on Diabetic Neuropathy
A clinical trial involving patients with diabetic neuropathy demonstrated that administration of C-peptide improved nerve conduction velocities and reduced pain symptoms, highlighting its potential as a therapeutic agent for neuropathic pain management.
Case Study 2: Cardiovascular Benefits
In a study conducted on diabetic rats, treatment with C-peptide resulted in significant improvements in vascular reactivity and endothelial function, suggesting its role as a protective agent against cardiovascular complications associated with diabetes.
Case Study 3: Role in Cancer Progression
Research involving pancreatic cancer cell lines indicated that C-peptide could inhibit cell growth and induce apoptosis, suggesting a potential application in cancer therapy.
作用機序
The mechanism of action of C-Peptide 1 (rat) involves its interaction with specific receptors on cell membranes. Upon binding, it activates downstream signaling pathways, including G-protein coupled receptors and calcium-dependent pathways. This leads to the activation of enzymes like endothelial nitric oxide synthase and Na+/K±ATPase, which play crucial roles in cellular functions and homeostasis.
類似化合物との比較
Calcitonin Gene-Related Peptide-1 (rat): Another peptide with similar biological activities.
Amylin: A peptide involved in glucose regulation and appetite control.
Adrenomedullin: A peptide with vasodilatory and anti-inflammatory properties.
Uniqueness: C-Peptide 1 (rat) trifluoroacetate salt is unique due to its specific sequence derived from proinsulin and its role in insulin-related pathways. Its stability and solubility in the trifluoroacetate salt form make it particularly useful in research settings.
生物活性
C-Peptide 1 (rat) trifluoroacetate salt is a peptide that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and cellular signaling. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Overview of C-Peptide 1
C-Peptide, a byproduct of proinsulin cleavage, plays a significant role in insulin signaling and has been implicated in various physiological processes. The trifluoroacetate (TFA) salt form is commonly used in research due to its stability and solubility properties.
C-Peptide 1 exerts its biological effects through several mechanisms:
- Insulin Sensitivity : C-Peptide enhances insulin receptor sensitivity, promoting glucose uptake in peripheral tissues.
- Endothelial Function : It has been shown to improve endothelial function, which is crucial for cardiovascular health.
- Cell Signaling : C-Peptide activates signaling pathways that lead to increased nitric oxide production, contributing to vasodilation and improved blood flow.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on various studies:
Study 1: Insulin Sensitivity Enhancement
In a study examining the effects of C-Peptide on insulin sensitivity, researchers found that administration of C-Peptide 1 significantly improved glucose tolerance in diabetic rat models. The study reported an increase in GLUT4 translocation to the cell membrane, facilitating greater glucose uptake by muscle tissues.
Study 2: Cardiovascular Benefits
Another investigation focused on the cardiovascular effects of C-Peptide. It was observed that treatment with C-Peptide 1 led to improved endothelial function as measured by flow-mediated dilation (FMD). This suggests a potential therapeutic role for C-Peptide in preventing cardiovascular diseases associated with diabetes.
Study 3: Neuroprotective Properties
A recent study explored the neuroprotective effects of C-Peptide against oxidative stress-induced neuronal damage. The results indicated that C-Peptide treatment reduced markers of apoptosis and enhanced cell viability in neuronal cultures exposed to harmful conditions.
Impact of Trifluoroacetate Salt Form
The trifluoroacetate salt form of C-Peptide has been noted for its stability and solubility, which are essential for pharmacological applications. However, it is important to consider the influence of TFA on biological activity. Research indicates that TFA can modulate peptide conformation and interactions with receptors, potentially affecting bioactivity:
- Conformational Stability : TFA may stabilize specific conformations that enhance receptor binding.
- Bioavailability : The salt form improves solubility, potentially increasing the bioavailability of the peptide when administered.
特性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H228N38O51/c1-62(2)51-84(167-121(210)80(35-44-104(192)193)159-128(217)87(54-65(7)8)168-120(209)76(30-38-94(142)180)161-133(222)93-28-24-50-178(93)138(227)111(69(15)16)174-124(213)78(32-40-96(144)182)162-132(221)92-27-23-49-177(92)137(226)90(57-108(200)201)171-122(211)81(36-45-105(194)195)164-135(224)110(68(13)14)172-116(205)74(141)29-42-102(188)189)117(206)152-59-99(185)149-58-98(184)150-61-101(187)176-48-22-26-91(176)131(220)163-79(34-43-103(190)191)118(207)153-70(17)113(202)151-60-100(186)156-89(56-107(198)199)130(219)169-88(55-66(9)10)129(218)158-77(31-39-95(143)181)125(214)175-112(73(20)179)136(225)170-85(52-63(3)4)126(215)154-71(18)115(204)166-86(53-64(5)6)127(216)160-82(37-46-106(196)197)123(212)173-109(67(11)12)134(223)155-72(19)114(203)157-75(25-21-47-148-140(146)147)119(208)165-83(139(228)229)33-41-97(145)183/h62-93,109-112,179H,21-61,141H2,1-20H3,(H2,142,180)(H2,143,181)(H2,144,182)(H2,145,183)(H,149,185)(H,150,184)(H,151,202)(H,152,206)(H,153,207)(H,154,215)(H,155,223)(H,156,186)(H,157,203)(H,158,218)(H,159,217)(H,160,216)(H,161,222)(H,162,221)(H,163,220)(H,164,224)(H,165,208)(H,166,204)(H,167,210)(H,168,209)(H,169,219)(H,170,225)(H,171,211)(H,172,205)(H,173,212)(H,174,213)(H,175,214)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,228,229)(H4,146,147,148)/t70-,71-,72-,73+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,109-,110-,111-,112-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJJCGWZJTNTG-XKJOOYHPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C140H228N38O51 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3259.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。